Fepradinol-d6 chemical properties
Fepradinol-d6 chemical properties
An In-depth Technical Guide to Fepradinol-d6: Properties, Application, and Synthesis
Introduction
Fepradinol-d6 emerges as a critical analytical tool in the landscape of pharmaceutical research and development. As the stable isotope-labeled analog of Fepradinol, its utility is intrinsically linked to the complex and dual-natured pharmacological profile of the parent compound. Fepradinol has a unique history, having been investigated first as a novel anti-inflammatory agent with a mechanism distinct from traditional NSAIDs, and later as a selective β1-adrenergic receptor antagonist for cardiovascular conditions.[1] This dual identity necessitates precise and accurate quantification in biological matrices to understand its pharmacokinetics, pharmacodynamics, and metabolic fate.
This technical guide provides a comprehensive exploration of Fepradinol-d6 for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, elucidate its indispensable role as an internal standard in bioanalytical assays, propose a logical synthetic pathway, and contextualize its application by examining the pharmacology of its non-deuterated counterpart, Fepradinol.
Part 1: Core Physicochemical and Isotopic Properties
Fepradinol-d6 is specifically designed for use as an internal standard, and its properties are optimized for this purpose. The replacement of six protium (¹H) atoms with deuterium (²H) on the dimethyl groups results in a molecule that is chemically identical to Fepradinol for the purposes of chromatography and ionization, but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
| Property | Value | Source(s) |
| Chemical Name | α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzenemethanol | [2] |
| Synonyms | α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol, 1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol | [2] |
| CAS Number | 1346598-30-8 | [2] |
| Molecular Formula | C₁₂H₁₃D₆NO₂ | [2] |
| Molecular Weight | 215.32 g/mol | [2] |
| Parent Compound (Fepradinol) MW | 209.28 g/mol | [3][4] |
| Appearance | Not Available | [2] |
| Storage Conditions | 2-8°C, Refrigerator | [2] |
Isotopic Integrity: The value of a deuterated standard is contingent on its isotopic and chemical purity. For reliable quantitative results, the following are critical:
-
Isotopic Enrichment: The percentage of molecules containing the desired number of deuterium atoms should be high, typically ≥98%, to ensure a strong and distinct signal for the internal standard.[5]
-
Chemical Purity: The compound must be free of non-labeled Fepradinol and other impurities that could interfere with the analysis. A chemical purity of >99% is the standard for such reagents.[5]
-
Label Stability: The deuterium labels are on methyl groups, which are not prone to back-exchange under typical physiological or analytical conditions, ensuring the mass difference is maintained throughout the experimental workflow.
Part 2: The Gold Standard in Bioanalysis: Fepradinol-d6 in Isotope Dilution Mass Spectrometry
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), overcoming analytical variability is the primary challenge.[6] Factors such as inconsistent sample recovery during extraction, fluctuations in instrument sensitivity, and matrix effects can lead to inaccurate results.[6] The use of a stable isotope-labeled internal standard like Fepradinol-d6 is the most robust solution to this problem, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[6]
Deuterated standards are considered the "gold standard" because they behave virtually identically to the analyte of interest.[6] They co-elute chromatographically, experience the same ionization efficiency or suppression, and are subject to the same losses during sample preparation.[7][8] By adding a known concentration of Fepradinol-d6 to every sample at the start of the workflow and measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise data.[6]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Quantification of Fepradinol in Human Plasma
This protocol describes a general, self-validating workflow for the quantification of Fepradinol using Fepradinol-d6 as an internal standard via LC-MS/MS.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Fepradinol and Fepradinol-d6 (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Fepradinol.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the Fepradinol-d6 working solution. Vortex briefly. This step is critical; the IS must be added before any extraction to account for recovery losses.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B). The gradient should be optimized to ensure Fepradinol and Fepradinol-d6 co-elute and are separated from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection.
-
Fepradinol Transition: e.g., m/z 210.1 -> 107.1 (Parent ion -> Fragment ion)
-
Fepradinol-d6 Transition: e.g., m/z 216.1 -> 113.1 (Parent+6 -> Fragment+6)
-
Note: Specific transitions must be optimized experimentally.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Fepradinol and Fepradinol-d6 MRM transitions.
-
Calculate the peak area ratio (Fepradinol Area / Fepradinol-d6 Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Fepradinol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Part 3: Synthesis and Characterization
While specific proprietary synthesis routes for Fepradinol-d6 are not publicly detailed, a plausible pathway can be derived from the known synthesis of Fepradinol.[1] The key is the introduction of the deuterium labels via a deuterated starting material.
Proposed Synthesis Pathway
The synthesis likely involves the nucleophilic attack of a deuterated amine onto an epoxide. The required starting material, 2-amino-2-methyl-d6-1-propanol, can be prepared from deuterated acetone. This amine is then reacted with styrene oxide to open the epoxide ring and form Fepradinol-d6.
Caption: Proposed synthesis of Fepradinol-d6.
Analytical Characterization Workflow
Confirming the identity, purity, and isotopic enrichment of the final product is paramount.
-
Mass Spectrometry (MS): This is the primary technique to confirm the mass of the molecule. High-resolution mass spectrometry (HRMS) would be used to verify the elemental formula (C₁₂H₁₃D₆NO₂) and determine the isotopic distribution, confirming the high enrichment of the d6 species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This analysis confirms the overall structure. The key indicator of successful deuteration would be the significant reduction or complete absence of the signal corresponding to the two methyl groups.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector, HPLC is used to determine the chemical purity of the compound, ensuring it is free from starting materials, byproducts, or non-labeled Fepradinol.
Part 4: Pharmacological Context of the Parent Compound, Fepradinol
Understanding the applications of Fepradinol-d6 requires an appreciation for the pharmacology of Fepradinol itself. Researchers quantifying Fepradinol are likely investigating one of its two distinct mechanisms of action.
Anti-Inflammatory Activity
Fepradinol was initially identified as a potent anti-inflammatory agent in rodent models.[9] Crucially, its mechanism is distinct from NSAIDs as it does not inhibit the cyclooxygenase (COX) enzymes or prostaglandin E2 biosynthesis.[9][10] This suggests a potentially lower risk of the gastrointestinal side effects associated with traditional NSAIDs.[10] The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the inflammatory cascade.[10]
Caption: Proposed anti-inflammatory mechanism of Fepradinol via TLR4 inhibition.
β1-Adrenergic Blocker Activity
More recent investigations have characterized Fepradinol as a selective β1-adrenergic receptor antagonist.[1] This class of drugs, commonly known as beta-blockers, is used to manage cardiovascular diseases like hypertension. Fepradinol competitively inhibits the binding of catecholamines (e.g., adrenaline) to β1-receptors, which are primarily located in the heart.[1] This action leads to a decrease in heart rate, reduced cardiac contractility, and lower blood pressure.[1][11]
Caption: Fepradinol's mechanism as a β1-adrenergic receptor antagonist.
Conclusion
Fepradinol-d6 is more than simply a labeled version of its parent compound; it is an enabling tool for high-fidelity research. Its core utility lies in its role as a "gold standard" internal standard for isotope dilution mass spectrometry, allowing for the precise and accurate quantification of Fepradinol in complex biological matrices.[6] This capability is essential for elucidating the pharmacokinetics and clinical potential of Fepradinol, whether it is being investigated for its unique non-COX-mediated anti-inflammatory properties or its β1-adrenergic blocking effects in cardiovascular medicine. The well-defined physicochemical properties, stable isotopic labeling, and clear application in validated bioanalytical workflows make Fepradinol-d6 an indispensable asset for any research or drug development program involving Fepradinol.
References
-
Generative AI. What is the mechanism of Fepradinol?. Available from: [Link]
-
PubMed. Mechanism of anti-inflammatory action of fepradinol. Available from: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]
-
PubChem. Fepradinol | C12H19NO2 | CID 68819. Available from: [Link]
-
Pharmaffiliates. Fepradinol-d6 | CAS No : 1346598-30-8. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
PubChem. Fepradinol, (R)- | C12H19NO2 | CID 6540845. Available from: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fepradinol, (R)- | C12H19NO2 | CID 6540845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What is the mechanism of Fepradinol? [synapse.patsnap.com]
